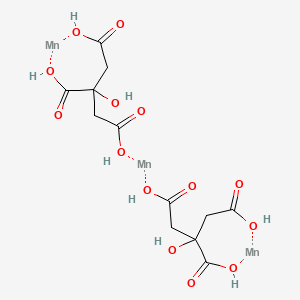
ADP (cyclohexanamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is a crystalline compound with the empirical formula C10H15N5O10P2 · 2C6H13N and a molecular weight of 625.55. It is an adenine nucleotide involved in energy storage and nucleic acid metabolism. This compound is known for its role in the conversion of adenosine diphosphate to adenosine triphosphate by ATP synthases, which is crucial for cellular energy transfer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of adenosine 5’-diphosphate bis(cyclohexylammonium) salt typically involves the phosphorylation of adenosine monophosphate. The reaction conditions often require the presence of phosphorylating agents and specific catalysts to ensure the formation of the diphosphate group. The compound is then crystallized and purified to achieve the desired purity level.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the precise control of temperature, pH, and reactant concentrations to maximize yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to ensure it meets the required specifications .
Types of Reactions:
Oxidation: Adenosine 5’-diphosphate bis(cyclohexylammonium) salt can undergo oxidation reactions, particularly at the adenine moiety.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in nucleophilic substitution reactions, especially at the phosphate groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products:
Oxidation Products: Oxidized adenine derivatives.
Reduction Products: Reduced forms of the nucleotide.
Substitution Products: Various substituted phosphates and adenine derivatives.
Applications De Recherche Scientifique
Adenosine 5’-diphosphate bis(cyclohexylammonium) salt has a wide range of applications in scientific research:
Chemistry: Used as a standard in luminometry and in suramin inhibition assays.
Biology: Plays a role in studies involving energy metabolism and nucleotide interactions.
Industry: Utilized in the production of various biochemical reagents and as a component in diagnostic assays.
Mécanisme D'action
The compound exerts its effects primarily through its conversion to adenosine triphosphate by ATP synthases. This conversion is essential for cellular energy transfer. Additionally, adenosine 5’-diphosphate bis(cyclohexylammonium) salt affects platelet activation through its interaction with ADP receptors P2Y1, P2Y12, and P2X1. Upon conversion to adenosine by ecto-ADPases, platelet activation is inhibited via adenosine receptors .
Comparaison Avec Des Composés Similaires
- Adenosine 5’-diphosphate sodium salt
- Adenosine 5’-diphosphate disodium salt
- Adenosine 5’-triphosphate disodium salt hydrate
- Adenosine 5’-monophosphate disodium salt
Uniqueness: Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is unique due to its specific interaction with cyclohexylammonium ions, which can influence its solubility and stability. This makes it particularly useful in certain biochemical assays where these properties are advantageous .
Propriétés
Formule moléculaire |
C22H41N7O10P2 |
|---|---|
Poids moléculaire |
625.5 g/mol |
Nom IUPAC |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;cyclohexanamine |
InChI |
InChI=1S/C10H15N5O10P2.2C6H13N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;2*7-6-4-2-1-3-5-6/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);2*6H,1-5,7H2 |
Clé InChI |
SCOUEIPNDLFPCX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N.C1CCC(CC1)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13383695.png)
![3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hemimalonate](/img/structure/B13383702.png)

![4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid](/img/structure/B13383718.png)
![tert-butyl N-[9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13383722.png)
![ethyl (1S,2S,3S,4R)-3-[[(Benzyloxy)carbonyl]amino]bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13383731.png)

![(1S,2S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B13383748.png)
![N-[(1R,2R)-2-[[[[(1S,2S)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B13383750.png)
![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B13383751.png)
![9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol;hydrochloride](/img/structure/B13383767.png)
![tert-butyl N-[4-chloro-3-oxo-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate](/img/structure/B13383775.png)
![1-(2-{4-[3-(4-Fluoro-phenyl)-indan-1-yl]-piperazin-1-yl}-ethyl)-imidazolidin-2-one](/img/structure/B13383781.png)
